molecular formula C19H14N2O5 B2448713 2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide CAS No. 921890-45-1

2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide

Cat. No. B2448713
CAS RN: 921890-45-1
M. Wt: 350.33
InChI Key: INFGIZMWAOFDTB-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an oxazepine ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability might be affected by the arrangement of the aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study delineated a concise synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation, showcasing the chemical versatility of chromene derivatives in generating complex heterocyclic compounds (Pratap & Ram, 2007).
  • Another research effort developed a method for synthesizing 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation, indicating the potential for efficient, green chemistry approaches in synthesizing structurally related compounds (Raval, Naik, & Desai, 2012).

Biological Activity

  • Novel analogs of pyrazol-5-ones derived from 2-amino benzo[d]thiazolyl showed promising antibacterial activity, highlighting the potential therapeutic applications of these compounds against bacterial infections (Palkar et al., 2017).
  • Coumarin benzothiazole derivatives were investigated as chemosensors for cyanide anions, demonstrating the utility of chromene derivatives in environmental monitoring and safety applications (Wang et al., 2015).

Quantum Chemical Studies

  • Quantum chemical studies were performed on newly synthesized coumarins, providing insights into the molecular and electronic structures of these compounds, which is crucial for understanding their reactivity and potential applications (Al-Amiery et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Without more information, it’s difficult to predict exactly how it might interact with biological molecules.

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its possible use as a pharmaceutical drug or its role in chemical reactions. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-oxo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-17-13-10-12(5-6-16(13)25-8-7-20-17)21-18(23)14-9-11-3-1-2-4-15(11)26-19(14)24/h1-6,9-10H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFGIZMWAOFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide

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